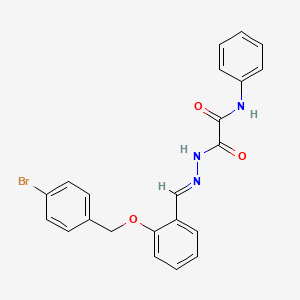
1-(4-Nitrophenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone is a chemical compound with the molecular formula C16H12ClN5O2 and a molecular weight of 341.759 g/mol . This compound is known for its unique structure, which includes a nitrophenyl group, an ethanone moiety, and a phthalazinyl hydrazone linkage. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone typically involves the reaction of 1-(4-nitrophenyl)ethanone with 4-chloro-1-phthalazinylhydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the hydrazone linkage. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Nitrophenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydrazone linkage can form stable complexes with metal ions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone
- 1-(3,4-Dimethoxyphenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone
- 1-(3-Nitrophenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone
Uniqueness
1-(4-Nitrophenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitrophenyl and phthalazinyl hydrazone moieties allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C16H12ClN5O2 |
|---|---|
Molecular Weight |
341.75 g/mol |
IUPAC Name |
4-chloro-N-[(E)-1-(4-nitrophenyl)ethylideneamino]phthalazin-1-amine |
InChI |
InChI=1S/C16H12ClN5O2/c1-10(11-6-8-12(9-7-11)22(23)24)18-20-16-14-5-3-2-4-13(14)15(17)19-21-16/h2-9H,1H3,(H,20,21)/b18-10+ |
InChI Key |
GKXRTVIPCADKKD-VCHYOVAHSA-N |
Isomeric SMILES |
C/C(=N\NC1=NN=C(C2=CC=CC=C21)Cl)/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC1=NN=C(C2=CC=CC=C21)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-diiodo-6-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12035191.png)
![3-[(1-Hydroxy-4-{(E)-[2-hydroxy-5-(methoxycarbonyl)phenyl]diazenyl}-2-naphthoyl)amino]-4-[methyl(octadecyl)amino]benzoic acid](/img/structure/B12035195.png)
![N-((Z)-2-(2-furyl)-1-{[(2-methoxyethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B12035198.png)

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12035206.png)
![N,N-diethyl-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12035218.png)
![5-(3-methoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12035225.png)
![2-{[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12035226.png)
![N-(1,3-Benzodioxol-5-YL)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12035229.png)
![N-(4-chlorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12035234.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12035237.png)

![methyl 4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]benzoate](/img/structure/B12035242.png)

